An In-depth Technical Guide to 6-Hydrazinylnicotinonitrile: Core Properties and Biological Relevance
An In-depth Technical Guide to 6-Hydrazinylnicotinonitrile: Core Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydrazinylnicotinonitrile, a pyridine derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the presence of a hydrazine group and a nitrile moiety on a pyridine scaffold, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 6-Hydrazinylnicotinonitrile, including its physicochemical characteristics, synthesis, and its emerging role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in various fibrotic diseases and cancer.
Core Properties of 6-Hydrazinylnicotinonitrile
The fundamental properties of 6-Hydrazinylnicotinonitrile are summarized below, providing a crucial reference for its handling, characterization, and application in research settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 104408-24-4 | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated | |
| XLogP3-AA | 0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and protons of the hydrazine group. The chemical shifts and splitting patterns would be indicative of their specific electronic environments and neighboring protons. |
| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the carbons of the pyridine ring and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (134.0592 g/mol ) and characteristic fragmentation patterns. |
Synthesis of 6-Hydrazinylnicotinonitrile
A general and efficient method for the synthesis of 2-hydrazinylnicotinonitriles involves the reaction of a corresponding 2-halonicotinonitrile with hydrazine hydrate. The following protocol is adapted from a procedure for the synthesis of 4,6-diaryl-2-hydrazinylnicotinonitriles and can be applied to the synthesis of the unsubstituted 6-Hydrazinylnicotinonitrile.
Experimental Protocol: Synthesis
Materials:
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6-Chloronicotinonitrile (or 6-Bromonicotinonitrile)
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Hydrazine hydrate
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Dioxane
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Standard laboratory glassware and stirring apparatus
Procedure:
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Dissolve 6-chloronicotinonitrile in dioxane in a round-bottom flask equipped with a magnetic stirrer.
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To this solution, add an excess of hydrazine hydrate dropwise at room temperature (25 °C).
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product, 6-Hydrazinylnicotinonitrile, is expected to precipitate out of the solution.
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Collect the solid product by filtration and wash with a suitable solvent (e.g., cold dioxane or ethanol) to remove any unreacted starting materials and impurities.
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The product can be further purified by recrystallization from an appropriate solvent system.
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Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
